(2-Isocyanoethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(2-Isocyanoethyl)benzene," such as alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate and isochromeno[3,4-b]pyrrole derivatives, involves multicomponent reactions that efficiently construct multiple functional groups and carbon-carbon bonds in a single step, demonstrating high atom economy and versatility of isocyanides in synthetic chemistry (Ebrahim Soleimani & Mohsen Zainali, 2011).
Molecular Structure Analysis
The molecular structure and properties of related compounds, such as didodecyl[1]benzothieno[3,2-b][1]benzothiophene isomers, have been extensively studied, revealing that molecular packing significantly affects charge carrier transport and electronic properties. These findings are crucial for the development of materials with high charge carrier mobility in organic electronics (Yusuke Tsutsui et al., 2016).
Chemical Reactions and Properties
The isomerization reactions, for example, of benzo[8,9]bicyclo[5.2.0]nona-2,4,8-triene compounds, and the interactions with L3M(CO)3 complexes highlight the chemical reactivity and transformation capabilities of benzene derivatives, underlining the diverse reactivity patterns that can be leveraged for creating novel chemical structures (P. Berno et al., 1986).
Physical Properties Analysis
The study of benzene derivatives, including their structure, reactivity, and formation of stable compounds with unique physical properties such as charge carrier mobility, offers insights into designing materials with specific electronic characteristics. These investigations pave the way for advancements in organic electronics and materials science (Yusuke Tsutsui et al., 2016).
Chemical Properties Analysis
The exploration of multicomponent reactions involving isocyanides signifies a methodological advancement in the synthesis of complex molecules, showcasing the chemical versatility and efficiency of incorporating isocyanides into multifunctional structures. This approach is crucial for the development of novel compounds with potential applications in various fields (Ebrahim Soleimani & Mohsen Zainali, 2011).
Scientific Research Applications
Summary of the Application
“(2-Isocyanoethyl)benzene” is used in the in-water synthesis of isocyanides under micellar conditions. This process involves the reaction of isocyanides and py-tetrazine to form yellow-colored spots .
Methods of Application or Experimental Procedures
The crude 1-isocyanododecane (1 equiv.) was dissolved in DCM, then isobutyraldehyde (1 equiv.) and 2-phenylacetic acid (1 equiv.) were added. The reaction was stirred for 16 hours at room temperature and then concentrated under reduced pressure .
Results or Outcomes
The reaction conditions were optimized as a function of the employed base, reaction molarity, and molar equivalents for tosyl chloride and sodium hydrogen carbonate in a 1:2 ratio .
2. Highly Stereoselective Ugi/Pictet Spengler Sequence
Summary of the Application
“(2-Isocyanoethyl)benzene” is used in a highly stereoselective Ugi/Pictet Spengler sequence. This sequence is a powerful tool for synthesizing novel scaffold compounds for drug discovery, specifically polyheterocycles .
Methods of Application or Experimental Procedures
The Ugi-4CR of (2-isocyanoethyl)benzene 1a, picolinaldehyde 2a, 2,2-dimethoxyethan-1-amine 3a, and 3-bromopropanoic acid 4a in methanol at room temperature resulted in the expected Ugi-adduct 5a in an excellent yield of 98% after 15 h .
Results or Outcomes
The Ugi/Pictet Spengler sequence led to a sustainable and efficient access to 2-tetrazolo-substituted indoles, steroidal pyrazinoisoquinolines, isoindolinones, 2-tetrazolylmethyl-2,3,4,9-tetrahydro-1H-β-carbolines, praziquantel and derivatives, polycycles, or chiral-pure synthetic alkaloids .
Safety And Hazards
“(2-Isocyanoethyl)benzene” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
2-isocyanoethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJXCJCWHKUKAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isocyanoethyl)benzene | |
CAS RN |
59795-89-0 | |
Record name | 2-Isocyanoethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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